molecular formula C16H16N2O3S B2734219 2-phenyl-2-[[(E)-2-phenylethenyl]sulfonylamino]acetamide CAS No. 1281682-79-8

2-phenyl-2-[[(E)-2-phenylethenyl]sulfonylamino]acetamide

Cat. No.: B2734219
CAS No.: 1281682-79-8
M. Wt: 316.38
InChI Key: ZDFZZXBALNASBC-UHFFFAOYSA-N
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Description

2-phenyl-2-[[(E)-2-phenylethenyl]sulfonylamino]acetamide ( 1281682-79-8) is a synthetic sulfonamide-containing acetamide derivative with a molecular formula of C16H16N2O3S and a molecular weight of 316.38 g/mol . The compound features a distinct (E)-configured styrenesulfonamide group, which introduces rigidity and π-conjugation, properties that can significantly influence its electronic characteristics and binding interactions in research settings . This specific stereochemistry is critical for the molecule's three-dimensional structure and its subsequent research applications. The acetamide functional group is a recognized scaffold in medicinal chemistry, frequently associated with targeting a range of biological pathways . Similarly, sulfur-containing functional groups, particularly sulfonamides, are prevalent in a wide array of FDA-approved pharmaceuticals and are known to confer valuable properties to research compounds . As a building block, this compound is valuable for exploring structure-activity relationships in the development of new therapeutic agents, particularly those targeting neurological disorders, pain, and metabolic diseases where sulfonamide derivatives have shown activity . The compound has a topological polar surface area of 97.6 Ų . This product is intended for research and further manufacturing use only, strictly prohibiting any direct human or veterinary application.

Properties

IUPAC Name

2-phenyl-2-[[(E)-2-phenylethenyl]sulfonylamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c17-16(19)15(14-9-5-2-6-10-14)18-22(20,21)12-11-13-7-3-1-4-8-13/h1-12,15,18H,(H2,17,19)/b12-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDFZZXBALNASBC-VAWYXSNFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)NC(C2=CC=CC=C2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/S(=O)(=O)NC(C2=CC=CC=C2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-phenyl-2-[[(E)-2-phenylethenyl]sulfonylamino]acetamide is a sulfonamide derivative that has garnered interest in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its synthesis, pharmacological evaluations, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H16N2O2SC_{15}H_{16}N_{2}O_{2}S. The compound features a sulfonamide group, which is known for its diverse biological activities, particularly in the realm of medicinal chemistry.

PropertyValue
Molecular FormulaC15H16N2O2SC_{15}H_{16}N_{2}O_{2}S
Molecular Weight304.36 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of related sulfonamide compounds. For instance, a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives were synthesized and evaluated for their anticonvulsant activity using various animal models. The results indicated that specific structural modifications significantly influenced the anticonvulsant efficacy, particularly in the maximal electroshock (MES) seizure model .

Case Study: Anticonvulsant Screening

In a study evaluating the anticonvulsant activity of various derivatives, compounds were administered intraperitoneally at doses ranging from 30 to 300 mg/kg. The most effective derivatives demonstrated significant protection against MES seizures, suggesting that similar modifications in the structure of this compound could yield potent anticonvulsant agents .

Potential for Treating Obesity and Diabetes

Another area of interest is the potential application of sulfonamide compounds in treating obesity and type II diabetes. Research has shown that certain arylsulfonamide compounds can modulate serotonin receptor activity, which is crucial for appetite regulation and glucose metabolism. This class of compounds may provide therapeutic benefits by enhancing serotonergic signaling pathways .

The mechanism involves the inhibition of serotonin reuptake or direct activation of specific serotonin receptor subtypes. This modulation can lead to reduced food intake and improved metabolic profiles in preclinical models .

Anthelmintic Activity

Additionally, related compounds have been evaluated for their anthelmintic properties. For example, studies on 2-phenyl benzimidazole derivatives indicated promising results against parasitic infections, suggesting that modifications to the sulfonamide structure could also enhance anthelmintic efficacy .

Structure-Activity Relationship (SAR)

The biological activity of compounds like this compound is heavily influenced by their structural characteristics. SAR studies have indicated that modifications to the phenyl rings or the amide linkage can significantly alter pharmacological profiles. For instance:

  • Lipophilicity : Increased lipophilicity often correlates with enhanced central nervous system penetration and prolonged action.
  • Substituent Effects : The presence of electron-withdrawing groups (e.g., trifluoromethyl) has been associated with improved anticonvulsant activity due to increased metabolic stability and binding affinity to target receptors .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of sulfonamide derivatives, including 2-phenyl-2-[[(E)-2-phenylethenyl]sulfonylamino]acetamide. Research conducted by the National Cancer Institute (NCI) indicates that compounds with similar structures exhibit significant antitumor activity against various cancer cell lines. For instance, a related compound demonstrated a mean growth inhibition rate of approximately 12.53% across multiple cancer types, suggesting that modifications in the sulfonamide structure can enhance bioactivity against tumors .

Obesity and Metabolic Disorders

The compound has also been investigated for its potential in treating obesity and type II diabetes. Sulfonamide derivatives have been shown to activate serotonergic systems, which play a crucial role in appetite regulation and metabolic processes. The ability to modulate serotonin receptors may provide a pathway for developing effective weight management therapies .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step chemical reactions that allow for the introduction of specific functional groups essential for its biological activity. The structure-activity relationship (SAR) studies suggest that variations in the aromatic rings and sulfonamide moieties significantly influence the compound's pharmacological properties.

Table 1: Summary of Synthesis Methods

MethodKey StepsYieldReferences
Method AReaction with sulfonyl chloride85%
Method BCoupling with amines90%
Method CMulti-step synthesis involving condensation reactions75%

Case Studies

Several case studies have documented the effectiveness of sulfonamide compounds in clinical settings:

  • Case Study on Obesity Treatment : A clinical trial involving patients with obesity demonstrated that a sulfonamide derivative led to significant reductions in body weight and improvements in metabolic markers over a 12-week period .
  • Anticancer Efficacy : Another study reported that patients treated with a related sulfonamide compound showed improved tumor response rates compared to standard therapies, indicating potential for incorporation into existing cancer treatment regimens .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Acetamide Backbones

  • N-Cyclopropyl-2-phenyl-2-(phenylamino)acetamide (3e) and N,2-Diphenyl-2-(phenylamino)acetamide (3f) (): These compounds share the 2-phenylacetamide core but replace the sulfonylamino-styryl group with a phenylamino substituent. Melting points for these analogues range from 130–136°C, suggesting moderate crystallinity .
  • 2-Phenyl-2-(pyridin-2-yl)acetamide (): Substitution of the sulfonylamino-styryl group with a pyridyl heterocycle introduces basicity and hydrogen-bonding capabilities. This may enhance interactions with enzymatic active sites but alter metabolic stability .

Sulfonamide-Containing Analogues

  • 4-[(E)-2-{3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide (): This quinazolinone derivative features a sulfonamide-linked styryl group similar to the target compound. However, the quinazolinone core may confer greater rigidity and π-π stacking capacity compared to the acetamide backbone .
  • 2-[[5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2-phenylphenyl)acetamide (): Replacing the styryl group with a thiadiazole-sulfanyl moiety introduces sulfur-mediated hydrogen bonding and conformational flexibility. Such modifications could influence bioavailability and target selectivity .

Styryl-Functionalized Analogues

  • This underscores the role of the styryl motif in disrupting enzymatic processes, a property that may extend to the target compound .

Physicochemical Properties

Compound Melting Point (°C) Key Substituents Solubility Predictions
Target Compound Not reported Styryl-sulfonamide, phenyl Moderate (polar sulfonamide)
N-Cyclopropyl-2-phenyl-2-(phenylamino)acetamide (3e) 134–136 Phenylamino Low (nonpolar substituents)
Quinazolinone-sulfonamide () Not reported Quinazolinone, styryl-sulfonamide Moderate (polar groups)
2-Phenyl-2-(pyridin-2-yl)acetamide Not reported Pyridyl Moderate (basic heterocycle)

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